Dihydrostreptose

Description

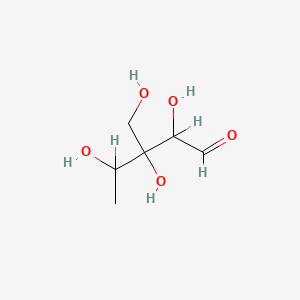

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

20399-13-7 |

|---|---|

Formule moléculaire |

C6H12O5 |

Poids moléculaire |

164.16 g/mol |

Nom IUPAC |

2,3,4-trihydroxy-3-(hydroxymethyl)pentanal |

InChI |

InChI=1S/C6H12O5/c1-4(9)6(11,3-8)5(10)2-7/h2,4-5,8-11H,3H2,1H3 |

Clé InChI |

SQLXNBIMKPWGCT-UHFFFAOYSA-N |

SMILES |

CC(C(CO)(C(C=O)O)O)O |

SMILES canonique |

CC(C(CO)(C(C=O)O)O)O |

Synonymes |

5-deoxy-3-C-hydroxymethyl-L-lyxo-aldopentofuranose dihydrostreptose |

Origine du produit |

United States |

Biosynthesis of Dihydrostreptose

Precursor Pathways and Metabolic Origins

The journey to dihydrostreptose begins with the activation of glucose and its subsequent conversion into key hexose (B10828440) intermediates. portlandpress.comacs.orgjmb.or.kr

The initial step in the pathway involves the activation of D-glucose. D-glucose 1-phosphate, a derivative of glucose, reacts with deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose and pyrophosphate (PPi). This crucial nucleotidyl transfer reaction is catalyzed by the enzyme dTDP-Glucose Synthase, also known as Glucose-1-phosphate thymidylyltransferase (RmlA, EC 2.7.7.24). acs.orgacs.orgresearchgate.netebi.ac.ukacs.org

This reaction effectively "activates" the glucose molecule, making it a suitable substrate for subsequent enzymatic modifications. RmlA is the first enzyme in the dTDP-L-rhamnose biosynthetic pathway, which shares initial steps with this compound biosynthesis. researchgate.netebi.ac.uk

Here's a summary of the initial activation step:

| Reactants | Enzyme (Gene) | Product | Byproduct | EC Number |

| D-glucose 1-phosphate | RmlA (strD) | dTDP-D-glucose | PPi | EC 2.7.7.24 |

| dTTP |

Following the formation of dTDP-D-glucose, the next critical intermediate is dTDP-4-keto-6-deoxy-D-glucose. This conversion is catalyzed by dTDP-Glucose 4,6-Dehydratase (RmlB, EC 4.2.1.46). This enzyme performs a fascinating oxidation-reduction reaction that converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose in the presence of NAD+. oup.comjmb.or.krwisc.eduuniprot.org

The mechanism involves an initial oxidation at the C4 hydroxyl group of the D-glucose residue, followed by dehydration, which leads to the formation of the 4-keto-6-deoxy intermediate. oup.comresearchgate.net This intermediate serves as a common branching point for the biosynthesis of various unusual deoxysugars found in different natural products, including antibiotics. acs.orgjmb.or.kr

Key intermediate formation:

| Precursor | Enzyme (Gene) | Intermediate | Cofactor | EC Number |

| dTDP-D-glucose | RmlB (strE) | dTDP-4-keto-6-deoxy-D-glucose | NAD+ | EC 4.2.1.46 |

Enzymatic Cascade for this compound Formation: Mechanistic and Functional Insights

The transformation of dTDP-4-keto-6-deoxy-D-glucose into dTDP-L-dihydrostreptose involves a series of specific enzymatic reactions, often referred to as an enzymatic cascade. portlandpress.comnih.gov

As mentioned in section 2.1.1, dTDP-Glucose Synthase, encoded by the strD gene (also known as RmlA), is responsible for the initial activation step. It catalyzes the nucleotidyl transfer, forming dTDP-D-glucose from D-glucose 1-phosphate and dTTP. acs.orgresearchgate.netresearchgate.net This enzyme's function is to prepare the glucose moiety for the subsequent modifications required to synthesize deoxysugars. ebi.ac.ukresearchgate.net

The enzyme dTDP-Glucose 4,6-Dehydratase, encoded by the strE gene (also known as RmlB), catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. acs.orguniprot.orgresearchgate.net This reaction involves a complex mechanism, typically proceeding through several steps:

Oxidation: NAD+ extracts a hydride from the C4 of the glucose ring, generating a 4-keto intermediate and NADH. wisc.eduresearchgate.netresearchgate.net

Dehydration: A water molecule is eliminated between C5 and C6, forming a dTDP-4-keto-5,6-glucosene intermediate. This step is often assisted by general acid-base catalysis. wisc.eduresearchgate.net

Reduction: NADH reduces the C6 position, producing the final product, dTDP-4-keto-6-deoxy-D-glucose, and regenerating NAD+. wisc.eduresearchgate.net

This enzyme is considered the first committed step in many 6-deoxysugar biosynthetic pathways. wisc.edu

The enzyme dTDP-4-keto-L-rhamnose 3,5-Epimerase, encoded by the strM gene (also known as RmlC), plays a critical role in establishing the correct stereochemistry for this compound. It catalyzes the epimerization at the C3' and C5' positions of dTDP-6-deoxy-D-xylo-4-hexulose (which is equivalent to dTDP-4-keto-6-deoxy-D-glucose), forming dTDP-6-deoxy-L-lyxo-4-hexulose (dTDP-4-keto-L-rhamnose). acs.orgebi.ac.ukuniprot.orgresearchgate.netgoogle.comuniprot.orguniprot.orgebi.ac.uk This stereochemical inversion is crucial for the subsequent steps leading to this compound. portlandpress.com

This epimerase activity is a key step in diversifying the sugar structures derived from the common dTDP-4-keto-6-deoxy-D-glucose intermediate. nih.gov

Enzymatic steps in this compound formation:

| Enzyme (Gene) | Substrate | Product | EC Number | Function |

| RmlA (strD) | D-glucose 1-phosphate, dTTP | dTDP-D-glucose | 2.7.7.24 | Nucleotidyl transfer |

| RmlB (strE) | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | 4.2.1.46 | Dehydration and oxidation-reduction |

| RmlC (strM) | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-L-rhamnose | 5.1.3.13 | Stereochemical control (3,5-epimerization) |

dTDP-L-Dihydrostreptose Synthase (strL): Proposed Ring Contraction and Product Formation

The formation of dTDP-L-dihydrostreptose, the immediate donor of the this compound moiety, is a multi-step process originating from dTDP-D-glucose. A key enzyme in this pathway is dTDP-L-dihydrostreptose synthase, encoded by the strL gene. This enzyme, identified as a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the NADPH-dependent ring contraction of an intermediate, specifically dTDP-6-deoxy-L-lyxo-4-hexosulose (also known as dTDP-4-keto-L-rhamnose), to yield the five-membered furanose ring of dTDP-L-dihydrostreptose. rcsb.orgresearchgate.netgoogle.comresearchgate.netnih.govnih.gov

Stereochemical Aspects of Enzymatic Reactions in this compound Pathway

The biosynthesis of this compound and its subsequent incorporation into streptomycin (B1217042) involve highly regio- and stereospecific enzymatic reactions, which are fundamental to the precise assembly of the complex antibiotic structure.

Regio- and Stereospecificity of Biocatalytic Steps

Enzymes within the this compound pathway exhibit distinct regio- and stereospecificity. For instance, StrM, a dTDP-4-keto-6-deoxyglucose 3,5-epimerase, specifically catalyzes the epimerization at the C-3 and C-5 positions of dTDP-4-keto-6-deoxy-D-glucose to form dTDP-6-deoxy-L-lyxo-4-hexosulose. researchgate.netgoogle.comresearchgate.netresearchgate.net This precise control over stereochemistry is characteristic of epimerases, which are known to invert the configuration of a specific chiral center on a sugar. nih.govnih.gov

Furthermore, the downstream glycosyl transfer reaction, mediated by dTDP-dihydrostreptose-streptidine-6-phosphate dihydrostreptosyltransferase (StrH), demonstrates strict regioselectivity. This enzyme exclusively accepts streptidine (B14820) 6-phosphate as the acceptor molecule for the this compound moiety, showing no activity with related compounds such as streptidine, 2-deoxystreptamine, or 4-deoxy-streptamine. kyoto-u.ac.jp This highlights the enzyme's ability to recognize and bind only the correctly phosphorylated aminocyclitol precursor. In the subsequent phosphorylation steps leading to dihydrostreptomycin (B1670612), a kinase specifically esterifies a second phosphate (B84403) group with the 3-hydroxymethyl group of the this compound moiety of dihydrostreptomycin-(streptidino)phosphate, further underscoring the high regioselectivity of these biosynthetic enzymes. chemrxiv.org

Active Site Architecture and Substrate Recognition

While detailed crystal structures elucidating the precise active site architecture of dTDP-L-dihydrostreptose synthase (StrL) and dTDP-4-keto-6-deoxyglucose 3,5-epimerase (StrM) are not extensively described in the provided literature, their enzymatic functions inherently demand specific active site configurations for substrate recognition and catalysis. As members of the SDR superfamily (StrL) and RmlC homologues (StrM), these enzymes are expected to possess active sites tailored to accommodate their respective nucleotide-sugar substrates and facilitate the specific chemical transformations, including epimerization and ring contraction. researchgate.netresearchgate.netdiva-portal.org

The ability of StrM to perform both 3'' and 5'' epimerizations of dTDP-6-deoxy-D-xylo-4-hexulose suggests a well-defined active site that precisely positions the substrate for these double epimerization events. researchgate.net Similarly, the ring contraction catalyzed by StrL implies a catalytic pocket that guides the rearrangement from a pyranose to a furanose ring structure. General principles of enzyme function indicate that conserved residues within the active site dictate substrate selectivity and catalytic efficiency, often involving specific hydrogen bonds, stacking interactions, and conformational changes upon substrate binding. rcsb.orgresearchgate.netnih.govrcsb.orgpnas.orguniprot.orguniprot.org

Downstream Transformations Involving this compound

This compound, in its dTDP-L-dihydrostreptose form, serves as a pivotal intermediate that connects the sugar biosynthesis pathway to the assembly of the complete streptomycin molecule. Its downstream transformations are crucial for the construction of the antibiotic. rcsb.orgnih.govresearchgate.netnih.gov

Glycosyl Transfer to Streptidine-6-phosphate by dTDP-Dihydrostreptose-Streptidine-6-phosphate Dihydrostreptosyltransferase (EC 2.4.2.27)

The first committed step in the assembly of the streptomycin molecule involving this compound is its glycosyl transfer to streptidine-6-phosphate. This reaction is catalyzed by dTDP-dihydrostreptose-streptidine-6-phosphate dihydrostreptosyltransferase, also known as StrH (EC 2.4.2.27). kyoto-u.ac.jpresearchgate.netrcsb.orguniprot.orguniprot.org

This enzyme, purified from Streptomyces griseus, facilitates the transfer of the dihydrostreptosyl moiety from dTDP-L-dihydrostreptose to streptidine 6-phosphate, forming O-(1→4)-α-L-dihydrostreptosyl-streptidine 6-phosphate. researchgate.netnih.govrcsb.orguniprot.org The reaction also yields dTDP as a byproduct. researchgate.netuniprot.org The enzyme's activity is dependent on the presence of divalent metal ions, specifically Mn2+ or Mg2+, with Co2+ also showing effectiveness. kyoto-u.ac.jp

The catalytic reaction can be summarized as: dTDP-L-dihydrostreptose + Streptidine 6-phosphate O-(1→4)-α-L-dihydrostreptosyl-streptidine 6-phosphate + dTDP + H+ researchgate.netuniprot.org

This step is a crucial branching point, linking the independently synthesized this compound and streptidine moieties.

Formation of Dihydrostreptomycin-6-phosphate as a Biosynthetic Intermediate

Following the glycosyl transfer, the disaccharide intermediate, O-(1→4)-α-L-dihydrostreptosyl-streptidine 6-phosphate (also referred to as dihydrostreptosyl streptidine 6-phosphate, DHSSP), undergoes further transformations. nih.govpnas.org This compound is a direct precursor to dihydrostreptomycin-6-phosphate.

Organization of this compound Biosynthetic Gene Clusters

The biosynthesis of this compound is encoded by a dedicated set of genes typically organized within larger antibiotic biosynthetic gene clusters. These clusters exhibit specific arrangements and homologies across different streptomycetes and related actinomycetes.

Gene Loci in Streptomyces griseus (e.g., strDEL, strNB2M)

In Streptomyces griseus, the genes involved in the biosynthesis of the streptose (B1236354) moiety, which includes this compound, are found within a 5.1 kilobase (kb) fragment of the streptomycin biosynthetic gene cluster. This fragment contains five open reading frames (ORFs) that are organized into two convergently oriented transcription units: strDEL and strNB2M. nih.govnih.gov

The gene products involved in the biosynthesis of the streptose moiety are StrD (dTDP-glucose synthase), StrE (dTDP-glucose dehydratase), StrM (dTDP-4-keto-6-deoxyglucose 3,5-epimerase), and StrL (dTDP-dihydrostreptose synthase). nih.govnih.gov Specifically, StrL catalyzes the formation of dTDP-dihydrostreptose, and StrE is a dTDP-glucose dehydratase. nih.govnih.gov These genes, collectively referred to as strDELM, are directly implicated in the formation of the 6-deoxyhexose this compound. citeab.com The StrE and StrL proteins share significant primary structure similarity with other oxidoreductases (epimerases) involved in hexose metabolism. nih.govnih.gov The presence of genes for dTDP-glucose synthase (strD) and dehydratase (strE) in other antibiotic gene clusters suggests their potential as universal probes for detecting the capacity for 6-deoxyhexose moiety biosynthesis. nih.govnih.gov

The coding capacities for the polypeptide products of these genes have been calculated as follows: StrE (35.7 kDa), StrL (32.2 kDa), StrN (35.6 kDa), StrB2 (38.2 kDa), and StrM (21.9 kDa). nih.govnih.gov

| Gene Locus | Putative Gene Product | Calculated Polypeptide Mass (kDa) | Role in this compound Biosynthesis |

|---|---|---|---|

| strD | dTDP-glucose synthase | - | Involved in dTDP-glucose formation. nih.govnih.gov |

| strE | dTDP-glucose dehydratase | 35.7 | Involved in dTDP-glucose dehydration. nih.govnih.gov |

| strM | dTDP-4-keto-6-deoxyglucose 3,5-epimerase | 21.9 | Catalyzes epimerization of dTDP-4-keto-6-deoxyglucose. nih.govnih.gov |

| strL | dTDP-dihydrostreptose synthase | 32.2 | Directly catalyzes dTDP-dihydrostreptose formation. nih.govnih.gov |

Comparative Genomics of Related Biosynthetic Pathways (e.g., S. bluensis, Nocardiopsis sp. K-252)

Comparative genomic studies reveal conserved patterns in this compound biosynthetic pathways across various actinomycetes. The arrangement of genes within the biosynthetic clusters for streptomycin (Streptomyces griseus), hydroxystreptomycin (B1673984) (S. glaucescens), and bluensomycin (B1667139) (S. bluensis) is largely conserved, although specific gene homologies can vary. oup.com

In Streptomyces bluensis ATCC27420, the bluensomycin biosynthetic gene cluster has been isolated and characterized. nih.govwikipedia.orgnih.govwikipedia.org Sequence analysis of this cluster identified 15 open reading frames (ORFs), with eight showing correspondence to previously reported gene orders for bluensomycin. wikipedia.orgnih.gov The deduced amino acid sequences of proteins encoded by these genes exhibit homologies to streptomycin biosynthetic enzymes from Streptomyces griseus and Streptomyces glaucescens. wikipedia.orgwikipedia.org Notably, the BlmD protein from S. bluensis shows high similarity (79.2% identity) to StrD, the putative dTDP-glucose synthase from the streptomycin pathway, indicating a conserved initial step in hexose activation. wikipedia.orgwikipedia.org

Another relevant example is Nocardiopsis sp. K-252, which produces the indolocarbazole alkaloid K-252a, containing an unusual this compound moiety. fishersci.ca The K-252a biosynthetic gene cluster (BGC0000814) in Nonomuraea longicatena (formerly Nocardiopsis sp. K-252) includes genes encoding dTDP-dihydrostreptose synthase (nokE, ACN29711.1) and dTDP-glucose 4,6-dehydratase (nokF, ACN29712.1), further demonstrating the conservation of these key enzymes in this compound production across different genera of actinomycetes. fishersci.cafishersci.dk

A recently identified Streptomyces strain, TRM 70351T, possesses a streptomycin biosynthetic gene cluster that shows 55% similarity to that of Streptomyces griseus. ebi.ac.uk Within this cluster, core genes responsible for encoding dTDP-dihydrostreptose-streptidine-6-phosphate and alkaline phosphatase exhibit high similarities of 98.18% and 97.84%, respectively, to their S. griseus counterparts. ebi.ac.uk Other related genes, such as dTDP-4-dehydrorhamnose 3,5-epimerase, dTDP-4-dehydrorhamnose reductase, and glucose-1-phosphate thymidylyltransferase, also show high sequence similarities (98.50%, 97.04%, and 98.59%, respectively). ebi.ac.uk These findings underscore the evolutionary conservation of the this compound biosynthetic pathway across diverse Streptomyces species.

| Organism | Antibiotic Produced | Gene/Protein | Homologous Gene/Protein in S. griseus | Sequence Identity (%) |

|---|---|---|---|---|

| Streptomyces bluensis | Bluensomycin | BlmD (dTDP-glucose synthase) | StrD (dTDP-glucose synthase) | 79.2 wikipedia.orgwikipedia.org |

| Nocardiopsis sp. K-252 | K-252a | NokE (dTDP-dihydrostreptose synthase) | StrL (dTDP-dihydrostreptose synthase) | - fishersci.cafishersci.dk |

| Nocardiopsis sp. K-252 | K-252a | NokF (dTDP-glucose 4,6-dehydratase) | StrE (dTDP-glucose dehydratase) | - fishersci.cafishersci.dk |

| Streptomyces sp. TRM 70351T | Streptomycin (putative) | Core genes for dTDP-dihydrostreptose-streptidine-6-phosphate synthesis | S. griseus core genes | 98.18 ebi.ac.uk |

Regulation of Gene Expression in this compound Biosynthesis

The production of secondary metabolites like this compound and its derivative streptomycin is tightly regulated in Streptomyces species, involving intricate control mechanisms at various levels of gene expression.

Transcriptional Control and Promoters

Transcriptional control plays a significant role in regulating the streptomycin biosynthetic gene cluster, which includes genes for this compound production. In Streptomyces griseus, multiple promoters and at least five, partially overlapping, transcripts have been identified within the streptomycin gene cluster. The expression of certain genes, such as strB, is controlled by a putative regulatory gene, strR. The aphD resistance gene is transcribed from two promoters, one of which appears constitutive, while the other is activated later in the growth phase.

Post-transcriptional and Post-translational Regulatory Mechanisms

While detailed information specifically on post-transcriptional and post-translational regulation directly impacting this compound biosynthesis is less extensively documented in the provided sources, general regulatory elements within the streptomycin cluster have been identified. The presence of specific codons, such as TTA, in the N-terminal sections of reading frames, including near the start of the strN reading frame, is discussed as a possible regulatory mechanism for the str cluster. nih.gov Such codons can influence translational efficiency and thus indirectly affect the levels of enzymes involved in biosynthesis.

Regulatory Genes and TTA Codons

Several regulatory genes are known to govern streptomycin biosynthesis, thereby indirectly influencing this compound production. The strR gene in Streptomyces griseus encodes a putative regulatory protein that acts as a positive effector, essential for the full expression of genes like strA and strB. Amplification of a specific 0.7-kilobase DNA region within the cloned streptomycin cluster has been observed to inhibit streptomycin biosynthesis, suggesting the presence of a regulatory apparatus in this region.

Beyond pathway-specific regulators, global regulatory systems also impact this compound production. The A-factor regulatory cascade in Streptomyces griseus is a master switch that initiates both morphological differentiation and the production of secondary metabolites, including streptomycin. A key component of this cascade is the transcriptional activator AdpA, which switches on numerous genes required for both morphological development and secondary metabolism. It is believed that most secondary metabolite biosynthetic gene clusters receive the A-factor signal through their respective pathway-specific transcriptional activator genes via AdpA.

| Regulatory Element | Type of Control | Description | Reference |

|---|---|---|---|

| strR gene | Transcriptional (positive effector) | Required for full expression of strA and strB genes. | |

| Promoters (e.g., for aphD) | Transcriptional | Multiple promoters control gene expression, some constitutive, others growth-phase dependent. | |

| TTA codon (in strN) | Translational (putative) | Possible role in regulating the str cluster, influencing translational efficiency. | nih.gov |

| A-factor / AdpA cascade | Global transcriptional activator | Master switch for secondary metabolism, including streptomycin biosynthesis. |

Metabolic Engineering and Synthetic Biology Approaches for this compound Pathways

Metabolic engineering and synthetic biology are powerful tools used to optimize cellular processes for enhanced production of specific substances, including natural products like this compound. wikipedia.orgconsensus.app These fields involve the modification of genetic and regulatory networks within cells to improve the efficiency of biochemical reactions and enzyme activity. wikipedia.org Synthetic biology, in particular, focuses on designing and constructing new biological parts, devices, and systems, or redesigning existing ones, to achieve desired functionalities. wikipedia.org

The application of these approaches to this compound pathways aims to overcome limitations in natural production, such as low yields or the inability to produce specific derivatives. By understanding the underlying enzymatic pathways, researchers can identify bottlenecks and engineer the system to alleviate these constraints. wikipedia.org

Strategies for Pathway Optimization and Yield Enhancement

Strategies for optimizing biosynthetic pathways and enhancing the yield of compounds like this compound often involve a multi-faceted approach. One common strategy is the overexpression of genes encoding rate-limiting enzymes within the biosynthetic pathway. wikipedia.org This can increase the flux through the desired pathway, leading to higher product accumulation. Another approach involves blocking competing metabolic pathways that divert precursors away from this compound biosynthesis. wikipedia.org

Heterologous Expression of Biosynthetic Genes in Model Organisms

Heterologous expression involves transferring a gene or a set of genes into a host organism that does not naturally possess them, enabling the host to produce the desired compound. wikipedia.org This technique is particularly valuable for compounds like this compound, especially when the native producing organism is difficult to cultivate or manipulate. escholarship.org

Model organisms such as Escherichia coli and Streptomyces species are frequently used as heterologous hosts for the biosynthesis of natural products. oup.comnih.gov E. coli is a well-developed model species and an ideal host for bacterial biosynthetic gene clusters (BGCs). nih.gov Streptomyces strains are also major forces in Gram-positive bacteria and play a significant role in the biosynthesis of antimicrobial agents derived from actinomycetes. nih.gov

For instance, the biosynthetic gene cluster for bluensomycin, an aminoglycoside antibiotic structurally related to streptomycin (which contains this compound), has been isolated from Streptomyces bluensis and heterologously expressed in E. coli BL21 (DE3) and Streptomyces lividans TK23. oup.com This demonstrates the feasibility of transferring and expressing complex biosynthetic pathways in different hosts to facilitate production and study.

Combinatorial Biosynthesis for Diversification of this compound-Containing Compounds

Combinatorial biosynthesis is a powerful technique that exploits the substrate promiscuity of enzymes and employs engineered enzymes and pathways to generate novel "unnatural" natural products. researchgate.netannualreviews.org This approach significantly expands the structural diversity of natural products, offering a path to discover compounds with potential pharmaceutical value. researchgate.netannualreviews.org

By manipulating the genes that encode enzymes in biosynthetic pathways, researchers can rationally redesign antibiotic structures to create new activities and overcome bacterial resistance to existing antibiotics. researchgate.net This method provides an environmentally friendly way to produce natural product analogs. researchgate.net For example, combinatorial biosynthesis has been used to generate novel glycosylated derivatives of other natural products by attaching different sugar residues. rsc.org While specific examples for direct diversification of this compound itself were not found, the principles of combinatorial biosynthesis are applicable to modifying the sugar moieties within complex natural products.

Enzyme Engineering for Modified Specificity or Efficiency

Enzyme engineering is a critical aspect of metabolic engineering and synthetic biology, focusing on modifying enzymes to enhance their catalytic activity, substrate specificity, stability, and other properties. longdom.orgpatsnap.com This can be achieved through techniques such as site-directed mutagenesis and directed evolution. longdom.org

Site-directed mutagenesis involves altering specific amino acids in an enzyme's structure to create desired changes, based on an understanding of the enzyme's structure-function relationship. longdom.org Directed evolution mimics natural selection in the laboratory, subjecting enzymes to iterative rounds of mutation and selection to evolve desired traits. longdom.orgmdpi.com These methods have been successful in creating enzymes with novel functions or improved properties for specific applications. mdpi.com

The goal of enzyme engineering in the context of this compound biosynthesis would be to improve the efficiency of enzymes involved in its pathway, or to modify their specificity to accept different precursors or produce altered forms of this compound. This can lead to increased yields or the creation of novel this compound derivatives.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6857350 nih.govnih.gov |

| Streptomycin | 19649 wikipedia.orgresearchgate.netmims.comnih.govuni.lu |

| Streptidine | 439323 uni.lunih.govnih.govmetabolomicsworkbench.org |

| Streptose | 5460942 wikipedia.orgnih.gov |

| dTDP-L-dihydrostreptose | 6857350 nih.govnih.gov |

| dTDP-glucose | N/A (Precursor, not explicitly searched for CID in this context) |

| E. coli | N/A (Organism, not a chemical compound) |

| Streptomyces griseus | N/A (Organism, not a chemical compound) |

| Streptomyces lividans | N/A (Organism, not a chemical compound) |

| Streptomyces bluensis | N/A (Organism, not a chemical compound) |

| Bluensomycin | N/A (Related antibiotic, but not the focus compound) |

| L-glucosamine | N/A (Component of streptomycin, but not the focus compound) |

| Streptomycin 6-kinase | N/A (Enzyme, not a chemical compound) |

| AphE | N/A (Enzyme, not a chemical compound) |

| D-glucose | N/A (Common sugar, not explicitly searched for CID in this context) |

| D-glucaric acid | N/A (Product of engineered pathway, not the focus compound) |

| Streptomyces venezuelae | N/A (Organism, not a chemical compound) |

| Pikromycin | N/A (Related macrolide, not the focus compound) |

| Erythromycin | N/A (Antibiotic, not the focus compound) |

| Staphylococcus aureus | N/A (Organism, not a chemical compound) |

| Staurosporine | N/A (Natural product, not the focus compound) |

| Rebeccamycin | N/A (Natural product, not the focus compound) |

| L-ristosamine | N/A (Sugar, not the focus compound) |

| L-rhamnose | N/A (Sugar, not the focus compound) |

| L-olivose | N/A (Sugar, not the focus compound) |

| L-digitoxose | N/A (Sugar, not the focus compound) |

| D-olivose | N/A (Sugar, not the focus compound) |

| Streptomyces albus | N/A (Organism, not a chemical compound) |

| K-252a | N/A (Natural product, not the focus compound) |

| AT2433 | N/A (Natural product, not the focus compound) |

| Indolocarbazole | N/A (Class of compounds, not a single compound) |

| Myo-inositol | N/A (Precursor, not explicitly searched for CID in this context) |

| Scyllo-inosose | N/A (Intermediate, not explicitly searched for CID in this context) |

| Scyllo-inosamine | N/A (Intermediate, not explicitly searched for CID in this context) |

| Gentamicin | N/A (Antibiotic, not the focus compound) |

| Kanamycin | N/A (Antibiotic, not the focus compound) |

| Butirosin | N/A (Antibiotic, not the focus compound) |

| Fortimicins | N/A (Antibiotic, not the focus compound) |

| Kasugamycin | N/A (Antibiotic, not the focus compound) |

| Hygromycin A | N/A (Antibiotic, not the focus compound) |

| Streptomyces spectabilis | N/A (Organism, not a chemical compound) |

| Spectinomycin | N/A (Antibiotic, not the focus compound) |

| Streptomyces hygroscopicus var. glebosus | N/A (Organism, not a chemical compound) |

| Tylosin | N/A (Antibiotic, not the focus compound) |

| Streptomyces fradiae | N/A (Organism, not a chemical compound) |

| Actinorhodin | N/A (Antibiotic, not the focus compound) |

| Undecylprodigiosin | N/A (Antibiotic, not the focus compound) |

| Streptomyces coelicolor | N/A (Organism, not a chemical compound) |

| Daptomycin | N/A (Antibiotic, not the focus compound) |

| Streptomyces roseosporus | N/A (Organism, not a chemical compound) |

| Farnesyl-DMOA | N/A (Intermediate, not explicitly searched for CID in this context) |

| 3,5-dimethylorsellinic acid (DMOA) | N/A (Intermediate, not explicitly searched for CID in this context) |

| Diterpene pyrones | N/A (Class of compounds, not a single compound) |

| Aspergillus oryzae | N/A (Organism, not a chemical compound) |

| Tryptophan dimer | N/A (Class of compounds, not a single compound) |

| Rebeccamycin (Reb) | N/A (Natural product, not the focus compound) |

| Tetarimycin (Tam) | N/A (Natural product, not the focus compound) |

| Cadasides | N/A (Natural product, not the focus compound) |

| Artemisinin | N/A (Natural product, not the focus compound) |

| Artemisinic acid | N/A (Precursor, not explicitly searched for CID in this context) |

| Saccharomyces cerevisiae | N/A (Organism, not a chemical compound) |

| Nitrogenase | N/A (Enzyme, not a chemical compound) |

| NifEN | N/A (Protein complex, not a chemical compound) |

| Humulin | N/A (Drug, not the focus compound) |

| Amphotericin B | N/A (Drug, not the focus compound) |

| Leishmania | N/A (Organism, not a chemical compound) |

| Paromomycin | N/A (Antibiotic, not the focus compound) |

| Mycobacterium tuberculosis | N/A (Organism, not a chemical compound) |

| Brassica napus | N/A (Organism, not a chemical compound) |

| Acyl-CoA oxidases | N/A (Enzyme, not a chemical compound) |

| Protochlorophyllide reductase B | N/A (Enzyme, not a chemical compound) |

| Leucoanthocyanidin dioxygenase | N/A (Enzyme, not a chemical compound) |

| Dihydrostreptomycin | N/A (Related antibiotic, not the focus compound) |

| Streptomycin-3-phosphotransferase | N/A (Enzyme, not a chemical compound) |

| Glucose 6-oxidase | N/A (Enzyme, not a chemical compound) |

| α-naphthyl glycidyl (B131873) ether | N/A (Substrate, not the focus compound) |

| β-amino acid dehydrogenase (β-AADH) | N/A (Enzyme, not a chemical compound) |

| L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH) | N/A (Enzyme, not a chemical compound) |

| Arabidopsis thaliana | N/A (Organism, not a chemical compound) |

| D-glucose | N/A (Common sugar, not explicitly searched for CID in this context) |

| D-glucaric acid | N/A (Product of engineered pathway, not the focus compound) |

| Streptomyces griseus | N/A (Organism, not a chemical compound) |

| Streptomycin | 19649 wikipedia.orgresearchgate.netmims.comnih.govuni.lu |

| Streptidine | 439323 uni.lunih.govnih.govmetabolomicsworkbench.org |

| Streptose | 5460942 wikipedia.orgnih.gov |

| dTDP-L-dihydrostreptose | 6857350 nih.govnih.gov |

| Hydroxy-streptose | 129668004 nih.gov |

Note on PubChem CIDs: While many compounds were mentioned in the search results as part of the broader context of metabolic engineering and natural product biosynthesis, only those directly related to this compound or explicitly identified with a PubChem CID in the search results are included in the table. Many other compounds were mentioned as examples in the context of general metabolic engineering or combinatorial biosynthesis, not specifically tied to this compound.this compound, a crucial component of the aminoglycoside antibiotic streptomycin, is a compound of significant interest in the field of natural product biosynthesis. wikipedia.orgresearchgate.net The intricate pathways leading to its production have become targets for advanced biotechnological interventions, specifically metabolic engineering and synthetic biology, aimed at optimizing its yield and diversifying its chemical derivatives.

Genetic and Molecular Biological Aspects of Dihydrostreptose Production

Metabolic Engineering and Synthetic Biology Approaches for Dihydrostreptose Pathways

Metabolic engineering and synthetic biology represent interdisciplinary fields focused on the systematic optimization of cellular processes to enhance the production of desired substances, such as this compound. wikipedia.orgconsensus.app These approaches involve the precise modification of genetic and regulatory networks within host cells to improve the efficiency of biochemical reactions and the activity of key enzymes. wikipedia.org Synthetic biology, a rapidly evolving discipline, applies engineering principles to design and construct novel biological components, devices, and systems, or to redesign existing natural biological systems to achieve specific, predictable functionalities. wikipedia.org

Strategies for Pathway Optimization and Yield Enhancement

To optimize biosynthetic pathways and increase the yield of compounds like this compound, researchers employ a variety of strategies. A primary approach involves the overexpression of genes that encode rate-limiting enzymes within the target biosynthetic pathway. wikipedia.org This genetic manipulation can significantly increase the metabolic flux directed towards this compound synthesis, leading to higher accumulation of the product. Another effective strategy is the deliberate blocking or attenuation of competing metabolic pathways that divert essential precursors away from this compound biosynthesis. wikipedia.org

Heterologous Expression of Biosynthetic Genes in Model Organisms

Heterologous expression is a pivotal technique in metabolic engineering, involving the transfer and expression of a gene or an entire biosynthetic gene cluster (BGC) into a host organism that does not naturally produce the compound. wikipedia.org This approach is particularly advantageous for compounds like this compound, especially when the native producing organism, such as Streptomyces griseus, is challenging to cultivate, genetically manipulate, or produce at industrial scales. escholarship.org

Commonly utilized model organisms for heterologous expression of natural product BGCs include Escherichia coli and various Streptomyces species. oup.comnih.gov E. coli is favored due to its extensive genetic tractability and well-established molecular biology tools, making it an ideal host for bacterial BGCs. nih.gov Streptomyces strains, being prolific producers of diverse natural products, are also highly effective hosts for the biosynthesis of antimicrobial agents derived from actinomycetes. nih.gov

For instance, the biosynthetic gene cluster responsible for bluensomycin (B1667139), an aminoglycoside antibiotic structurally related to streptomycin (B1217042), has been successfully isolated from Streptomyces bluensis and subsequently expressed in heterologous hosts like E. coli BL21 (DE3) and Streptomyces lividans TK23. oup.com This demonstrates the proven capacity to transfer and functionally express complex biosynthetic pathways in alternative microbial systems, thereby facilitating their production and detailed study.

Combinatorial Biosynthesis for Diversification of this compound-Containing Compounds

Combinatorial biosynthesis is a powerful strategy that leverages the inherent substrate promiscuity of biosynthetic enzymes and employs engineered pathways to generate novel "unnatural" natural products. researchgate.netannualreviews.org This approach significantly broadens the structural diversity of natural products, offering a promising avenue for the discovery of new compounds with enhanced or altered pharmaceutical properties. researchgate.netannualreviews.org

By strategically manipulating the genes encoding enzymes within biosynthetic pathways, researchers can rationally redesign the structures of antibiotics and other natural products. This can lead to the creation of compounds with new biological activities or improved efficacy against resistant bacterial strains. researchgate.net Combinatorial biosynthesis also offers an environmentally sustainable method for producing analogs of natural products. researchgate.net While specific examples directly detailing the diversification of this compound itself through combinatorial biosynthesis were not extensively found, the underlying principles are broadly applicable to modifying the sugar moieties within complex natural products. For example, similar approaches have been used to generate novel glycosylated derivatives of other natural products by introducing different sugar residues. rsc.org

Enzyme Engineering for Modified Specificity or Efficiency

Enzyme engineering is a cornerstone of both metabolic engineering and synthetic biology, focusing on the targeted modification of enzymes to enhance their catalytic activity, alter substrate specificity, improve stability, or introduce novel functions. longdom.orgpatsnap.com These modifications are primarily achieved through advanced genetic engineering techniques, notably site-directed mutagenesis and directed evolution. longdom.org

Site-directed mutagenesis involves making precise, informed changes to specific amino acid residues within an enzyme's structure. This is guided by a deep understanding of the enzyme's three-dimensional structure and its structure-function relationship, allowing for targeted improvements in performance. longdom.org Directed evolution, conversely, mimics the process of natural selection in a laboratory setting. Enzymes are subjected to iterative rounds of random mutation and subsequent screening or selection for desired traits. longdom.orgmdpi.com This high-throughput approach has proven highly successful in generating enzymes with entirely new functions or significantly improved properties tailored for specific industrial or biotechnological applications. mdpi.com

In the context of this compound biosynthesis, enzyme engineering efforts would aim to enhance the catalytic efficiency of enzymes involved in its pathway, or to modify their substrate specificity to enable the incorporation of alternative precursors or the production of novel this compound derivatives. Such advancements can directly contribute to increased yields and the expansion of the chemical space of this compound-containing compounds.

Chemical Synthesis and Derivatization of Dihydrostreptose

Synthetic Approaches to Dihydrostreptose and Analogues

The construction of this compound and its related analogues has been approached through various chemical and chemoenzymatic strategies, reflecting the complexity of its branched-chain sugar structure.

De Novo Chemical Synthesis Strategies

De novo chemical synthesis provides routes to construct this compound from simpler, non-carbohydrate precursors. One notable approach involved the synthesis of methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-Dl-lyxo-furanoside, which was identified with this compound, and its ribofuranoside derivatives. This synthesis was conveniently achieved through the Birch reduction of 2-methyl-3-furoic acid nih.gov.

In the context of the total synthesis of dihydrostreptomycin (B1670612), this compound is often encountered as part of the dihydrostreptobiosamine moiety. The total synthesis of dihydrostreptomycin has been achieved by coupling a glycosyl chloride derivative of dihydrostreptobiosamine with a protected derivative of streptidine (B14820) nih.gov. This process highlights the necessity of synthesizing the this compound component, often in a protected form, as a precursor for larger antibiotic structures. Furthermore, the hydrolysis of methyl N-acetyldihydrostreptobiosaminide has been shown to yield this compound, which was characterized as the free sugar and its monoacetate nih.gov.

Chemoenzymatic Synthesis Utilizing Biosynthetic Enzymes

Chemoenzymatic approaches leverage the high specificity and efficiency of enzymes in combination with chemical synthesis steps. This compound is a key intermediate in the biosynthetic pathway of streptomycin (B1217042) nih.gov. The synthesis of dihydrostreptosyl streptidine 6-phosphate (DHSSP), a critical intermediate in streptomycin biosynthesis, involves a series of enzymatic reactions starting from glucose-6-phosphate and glutamine, which includes the enzymatic formation of this compound nih.gov.

Specific enzymatic transformations have been identified for the biosynthesis of dTDP-L-dihydrostreptose, a nucleotide-activated form of this compound. Two enzymes from Streptomyces griseus are responsible for the synthesis of dTDP-L-dihydrostreptose from dTDP-6-deoxy-D-xylo-4-hexosulose wikipedia.org. This enzymatic pathway underscores the role of specific biosynthetic enzymes in precisely constructing the this compound sugar moiety and its activated forms, which are then utilized in subsequent glycosylation reactions to build the complete antibiotic structure sci-toys.com.

Chemical Modification and Derivatization of this compound

Chemical modification and derivatization of this compound are crucial for its incorporation into larger molecules, the synthesis of novel analogs, and for analytical purposes.

Preparation of Protected this compound Intermediates for Glycosylation

For glycosylation reactions, particularly in the synthesis of complex oligosaccharides or glycoconjugates, the hydroxyl groups of sugar moieties like this compound must be selectively protected. This strategy prevents undesired side reactions and directs the glycosidic bond formation to the anomeric center. In the total synthesis of dihydrostreptomycin, various protected derivatives of dihydrostreptobiosamine have been described, which serve as intermediates for the glycoside synthesis nih.gov. These protected forms allow for controlled chemical transformations and subsequent coupling with other molecular fragments. While protecting group-free glycosylation methods are emerging, traditional synthetic chemistry often necessitates the protection of other reactive groups on the saccharide to ensure selective glycosylation wikidata.org.

Functionalization for Novel Conjugates or Analogs

The functionalization of this compound can lead to the creation of novel conjugates or analogs with altered properties. A direct example of such functionalization is the transglycosidation of methyl dihydrostreptobiosaminide. This reaction has been shown to yield various glycosides, including benzyl, phenyl, β-bromoethyl, cyclohexyl, m-cresyl, and anisyl glycosides nih.gov. Such modifications demonstrate the potential to introduce different aglycones, thereby altering the chemical and potentially biological characteristics of the resulting compounds. As this compound is a key intermediate in the biosynthesis of aminoglycoside antibiotics, its chemical modification can be a strategy for developing new antibiotic analogs nih.gov.

Stereoselective Synthetic Methods for this compound Moiety Construction

The stereochemical complexity of this compound, particularly its branched-chain nature and the presence of multiple chiral centers, necessitates highly stereoselective synthetic methods for its accurate construction. The synthesis of methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-Dl-lyxo-furanoside, identified as this compound, and its ribofuranoside derivatives, highlights the control over stereochemistry achieved in de novo synthesis nih.gov.

In the context of dihydrostreptomycin, the precise configuration of the glycosidic linkage between the streptose (B1236354) (this compound) moiety and streptidine is critical, having been revised to an alpha-linkage nih.gov. Research has focused on confirming the configuration of these glycosidic linkages and establishing the nature and ring form (furanose) of this compound within the larger antibiotic structure nih.gov. The furanose ring form of this compound is noted to facilitate glycosidation reactions, providing indirect evidence of its preferred ring conformation in dihydrostreptobiosaminide nih.gov. The development of stereoselective methods is paramount in carbohydrate chemistry to ensure the correct spatial arrangement of functional groups, which is often crucial for the compound's properties.

Advanced Analytical Methodologies in Dihydrostreptose Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for unraveling the intricate structure of dihydrostreptose and its intermediates, offering a molecular fingerprint and revealing key functional groups and stereochemical arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules, including complex carbohydrates like this compound. It provides detailed information on the connectivity of atoms and their spatial arrangement (stereochemistry) wordpress.comlibretexts.org. In the context of this compound research, ¹H NMR and ¹³C NMR are routinely employed to identify distinct proton and carbon environments, respectively. The chemical shifts and coupling patterns observed in ¹H NMR spectra are critical for assigning specific protons to their positions within the sugar ring and side chains. For instance, diastereotopic protons, which are chemically non-equivalent due to a chiral center, will exhibit different chemical shifts, providing direct evidence for stereochemical features libretexts.orgstereoelectronics.org.

Illustrative Data Table: Typical NMR Parameters for this compound Intermediates

| NMR Technique | Information Provided | Application in this compound Research |

| ¹H NMR | Chemical shifts, coupling constants, integration | Identification of proton environments, determination of relative proton ratios, confirmation of vicinal proton relationships for stereochemistry. |

| ¹³C NMR | Chemical shifts | Identification of carbon environments, confirmation of carbon backbone. |

| COSY | Through-bond ¹H-¹H correlations | Establishing connectivity between adjacent protons, aiding in spin system identification. |

| HSQC | One-bond ¹H-¹³C correlations | Assigning specific protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations | Elucidating quaternary carbons, confirming connectivity across multiple bonds, crucial for complex ring structures. |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Flux Analysis

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the identification of this compound metabolites and in metabolic flux analysis. HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the unambiguous determination of elemental composition of unknown compounds pharmaron.com. This precision is crucial when dealing with complex biological mixtures where many compounds may have similar nominal masses. By comparing the experimentally determined exact mass with theoretical masses, researchers can confidently identify novel intermediates or confirm the presence of known ones in the this compound biosynthetic pathway pharmaron.com.

Illustrative Data Table: HRMS Data for this compound Metabolite Identification

| Metabolite (Hypothetical) | Measured Exact Mass (m/z) | Calculated Exact Mass (m/z) | Proposed Elemental Formula | Fragmentation Ions (m/z) | Significance |

| This compound-P | 345.0678 | 345.0681 | C₁₀H₁₉O₁₂P | 265.0321, 185.0001 | Identification of a phosphorylated intermediate in the biosynthetic pathway. |

| This compound derivative X | 313.0895 | 313.0892 | C₁₀H₂₁O₁₀ | 205.0456, 175.0234 | Identification of a novel or modified this compound structure, potentially indicating a new enzymatic step or side reaction. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy are complementary vibrational spectroscopic techniques used for the characterization of functional groups within this compound and its related compounds labmanager.comgatewayanalytical.commt.com. Both techniques provide a "molecular fingerprint" of a sample by measuring the vibrations of molecular bonds labmanager.commt.com.

FT-IR spectroscopy measures the absorption of infrared light by a sample, with specific wavelengths being absorbed by molecular bonds, causing characteristic vibrations. These vibrations correspond to functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups, which are abundant in carbohydrate structures like this compound labmanager.com. FT-IR is particularly useful for identifying organic compounds and detecting impurities based on their unique absorption patterns labmanager.com.

Illustrative Data Table: Characteristic Vibrational Bands for this compound Functional Groups

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Significance in this compound |

| Hydroxyl (-OH) | 3200-3600 (broad) | 3300-3400 (weak) | Presence of multiple hydroxyl groups characteristic of a sugar. |

| Carbonyl (C=O) | 1700-1750 | 1650-1750 | Presence of aldehyde or ketone functionalities. |

| C-O Stretch | 1000-1200 | 1000-1150 | Characteristic of ether linkages and alcohol C-O bonds in the sugar ring. |

| C-H Stretch | 2850-3000 | 2800-3000 | Aliphatic C-H bonds. |

Chromatographic Separations for Complex Biosynthetic Mixtures

Chromatographic techniques are essential for separating this compound from complex biosynthetic mixtures, allowing for its isolation, purification, and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Profiling of Pathway Intermediates

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantitative profiling of this compound and its pathway intermediates jmb.or.krresearchgate.netjasco-global.commdpi.com. HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase. For polar compounds like this compound, reversed-phase HPLC with a C18 column is commonly employed, often utilizing an aqueous mobile phase with organic modifiers and pH adjustments to optimize separation researchgate.netmdpi.comjpmsonline.com.

Quantitative profiling using HPLC involves comparing the retention times of unknown peaks with those of known standards to identify components jasco-global.com. For quantification, calibration curves are generated by plotting peak area or height against the concentration of known standards jasco-global.comresearchgate.net. This allows for accurate determination of the concentration of this compound and its intermediates in fermentation broths or enzymatic reaction mixtures jpmsonline.comlcms.cz. HPLC can be coupled with various detectors, including UV-Vis detectors (for compounds with chromophores) or refractive index detectors (for non-chromophoric sugars). For more complex analyses, HPLC is often coupled with mass spectrometry (HPLC-MS) for enhanced identification capabilities researchgate.net.

Illustrative Data Table: HPLC Retention Times for Streptomycin (B1217042) and this compound Derivatives

| Compound (Hypothetical) | Retention Time (min) | Detection Wavelength (nm) | Significance |

| This compound | 3.5 | 210 (indirect) | Primary target compound. |

| Streptomycin | 5.352 jpmsonline.com | 210 | Related antibiotic, often co-analyzed. |

| Intermediate A | 2.1 | 210 | Early pathway intermediate. |

| Intermediate B | 7.8 | 210 | Late pathway intermediate. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique primarily used for the analysis of volatile and semi-volatile metabolites thermofisher.comazolifesciences.commdpi.com. While this compound itself is not volatile, GC-MS can be applied to analyze volatile byproducts or degradation products related to its biosynthesis, or to analyze derivatized forms of non-volatile metabolites.

For non-volatile compounds like sugars, a chemical derivatization step is typically required to increase their volatility and thermal stability before GC-MS analysis thermofisher.comnih.gov. Common derivatization methods include methoximation of carbonyl groups and silylation of polar functional groups (e.g., -OH, -COOH, -NH, -SH) thermofisher.comnih.gov. Once derivatized, the sample is vaporized and separated by a capillary column in the gas chromatograph based on boiling points and interactions with the stationary phase azolifesciences.com. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique "fingerprint" for each compound, allowing for identification by comparison with spectral libraries thermofisher.comazolifesciences.com. GC-MS is particularly valuable for metabolomics studies, offering high chromatographic separation power and reproducible retention times and fragmentation patterns thermofisher.comazolifesciences.com.

Illustrative Data Table: GC-MS Analysis of Derivatized this compound Metabolites

| Derivatized Metabolite (Hypothetical) | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

| Derivatized this compound | 18.2 | [M-15]+, 73, 147 | Confirms presence of this compound after derivatization. |

| Volatile Byproduct 1 | 6.5 | 43, 58 | Indicates potential side reaction or degradation product. |

| Volatile Byproduct 2 | 9.1 | 87, 101 | Suggests another metabolic branch or volatile intermediate. |

Chiral Chromatography for Enantiomeric and Diastereomeric Separations

Chiral chromatography is a powerful technique employed for the separation of stereoisomers, specifically enantiomers and diastereomers ajol.infowikipedia.org. Enantiomers are non-superimposable mirror images with identical physical and chemical properties in an achiral environment, making their separation challenging by conventional methods ajol.infosigmaaldrich.com. Diastereomers, however, possess different physical and chemical properties, allowing for their separation using standard chromatographic techniques sigmaaldrich.commdpi.com.

In chiral chromatography, the separation of enantiomers is achieved by creating a chiral environment where the enantiomers form transient diastereomeric complexes with a chiral selector ajol.infowikipedia.orgchiralpedia.com. This chiral selector can be incorporated into the stationary phase (chiral stationary phase, CSP) or added to the mobile phase as a chiral additive ajol.infowikipedia.orgchiralpedia.comphenomenex.com. The differential interactions between the enantiomers and the chiral selector lead to varying retention times, enabling their separation wikipedia.orgphenomenex.com. Common CSPs include those based on polysaccharides, cyclodextrins, and proteins wikipedia.orgphenomenex.com. For diastereomers, separation can often be achieved on achiral columns, as their distinct properties allow for differential partitioning between the mobile and stationary phases sigmaaldrich.commdpi.com. While specific research findings detailing the chiral chromatographic separation of this compound itself are not extensively documented, the principles of chiral chromatography are broadly applicable to the analysis and purification of chiral sugars and their derivatives, which often exist as enantiomeric or diastereomeric mixtures.

Electrophoretic Techniques for Biomolecule Characterization

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), have emerged as highly effective methods for the characterization and separation of biomolecules taylorfrancis.comacs.org. CE is favored for its ability to separate charged particles and highly polar, ionogenic metabolites, including amino acids, nucleotides, sugar phosphates, and sulfated compounds taylorfrancis.combioanalysis-zone.com. This technique offers several advantages, such as high resolving power, minimal sample volume requirements (nanoliters), and rapid analysis capabilities bioanalysis-zone.comwikipedia.org. Furthermore, CE demonstrates insensitivity to complex sample matrices, often making it a superior alternative to traditional liquid chromatography methods for certain analyses researchgate.netnih.gov.

Capillary Electrophoresis (CE) for Separation and Analysis of Sugar Nucleotides and Glycosides

Capillary Electrophoresis is extensively utilized for the separation and analysis of sugar nucleotides and glycosides, which are crucial in various biological processes. For sugar nucleotides, CE can effectively separate a complex mixture of structurally similar compounds researchgate.net. For instance, studies have demonstrated the resolution of various sugar nucleotides, including CMP-Neu5Ac, ADP-Glc, GDP-Man, GDP-Fuc, UDP-GalNAc, and UDP-Glc, within minutes acs.org. Typical separation conditions often involve the use of borate (B1201080) buffers, which can form charged complexes with vicinal diols on the sugar moieties, enhancing separation efficiency researchgate.netnih.gov. The addition of polymers like polyethylene (B3416737) glycol (PEG) to the background electrolyte can further improve resolution and reproducibility researchgate.netnih.gov.

CE is also a valuable tool for the analysis of glycosides, encompassing neutral mono-, oligo-saccharides, and more complex structures like diterpene glycosides nih.govnih.govresearchgate.net. Methods for analyzing uncharged carbohydrates by CE often involve derivatization techniques, such as reductive amination or the formation of glycosylamines, to introduce a charge for electrophoretic separation nih.gov. Alternatively, underivatized sugars can be analyzed using highly alkaline buffers, while anomeric couples of glycosides can be separated using borate-based buffers nih.gov. This compound, as a hexose (B10828440) and a component of sugar nucleotides like dTDP-L-dihydrostreptose, is amenable to these CE-based separation and analysis strategies, particularly in the context of its role in metabolic pathways nih.govctdbase.org.

Integration with Mass Spectrometry (CE-MS)

The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) represents a powerful hyphenated technique that combines the high separation efficiency of CE with the sensitive detection and molecular mass information provided by MS wikipedia.org. This integration is particularly beneficial for the analysis of polar and ionogenic metabolites, including a wide range of sugar nucleotides and glycosides bioanalysis-zone.compsu.edu.

CE-MS allows for the selective detection and unambiguous identification of sugar nucleotides, even in complex biological samples acs.orgcapes.gov.bracs.org. A common approach involves precursor ion scanning, where specific fragment ions characteristic of the nucleotide carriers (e.g., cytidine (B196190) monophosphate (CMP), uridine (B1682114) diphosphate (B83284) (UDP), guanosine (B1672433) diphosphate (GDP), and adenosine (B11128) diphosphate (ADP)) are monitored acs.orgcapes.gov.bracs.orgnih.gov. For example, a fragment ion at m/z 322 is characteristic of CMP, while ions at m/z 323, 385, and 403 are indicative of UDP acs.orgcapes.gov.brnih.gov. This method enables the detection of sugar nucleotides without prior knowledge of their carbohydrate moiety acs.org.

Enhancement of sensitivity in CE-MS experiments can be achieved through techniques such as sample stacking, which has led to detection limits as low as 0.2 to 3.8 nM for various sugar nucleotide standards acs.orgcapes.gov.brnih.gov. The linear dynamic ranges observed for these standards typically span concentrations from 0.2 to 164 nM acs.orgcapes.gov.brnih.gov. This highly selective and sensitive CE-MS methodology has been successfully applied to probe differences in the intracellular pools of sugar nucleotides in bacterial metabolomics, aiding in the identification of relevant biosynthetic precursors acs.orgcapes.gov.bracs.orgnih.gov. Given that this compound is a key component of dTDP-L-dihydrostreptose, a sugar nucleotide, CE-MS is a critical tool for studying its metabolism and related pathways nih.govrsc.orgwikidata.orgfrontiersin.org.

Table 1: Representative Sugar Nucleotides Separated by CE-MS and Characteristic Fragment Ions

| Sugar Nucleotide | Migration Order (Example) | Characteristic Nucleotide Carrier Fragment Ion(s) (m/z) |

| CMP-Neu5Ac | First | 322 (for CMP) acs.orgcapes.gov.brnih.gov |

| ADP-Glc | 346, 408, 426 (for ADP) acs.orgcapes.gov.brnih.gov | |

| GDP-Man | 362, 424, 442 (for GDP) acs.orgcapes.gov.brnih.gov | |

| GDP-Fuc | 362, 424, 442 (for GDP) acs.orgcapes.gov.brnih.gov | |

| UDP-GalNAc | 323, 385, 403 (for UDP) acs.orgcapes.gov.brnih.gov | |

| UDP-Glc | Last | 323, 385, 403 (for UDP) acs.orgcapes.gov.brnih.gov |

Broader Academic and Research Implications of Dihydrostreptose Studies

Contribution to Understanding Unusual Sugar Biosynthesis in Natural Products

Many biologically active natural products owe their therapeutic properties to attached sugar moieties, which are often structurally unique and not found in primary metabolism. Current time information in Shropshire, GB.nih.gov The study of dihydrostreptose biosynthesis has been instrumental in unraveling the complex enzymatic logic that nature employs to create such "unusual" sugars. This compound is a branched-chain deoxy sugar, a class of carbohydrates that requires a series of sophisticated enzymatic transformations to be synthesized from common metabolic precursors.

Early biochemical research identified TDP-L-dihydrostreptose as the direct precursor for the streptose (B1236354) portion of streptomycin (B1217042), highlighting a key activation step common in sugar biosynthesis. Current time information in Shropshire, GB. The pathways leading to sugars like this compound start from central metabolic intermediates, such as glucose-6-phosphate, which are then converted into activated nucleotide sugars (NDP-sugars). nih.govacs.org A dedicated series of enzymes then modifies this basic scaffold through steps like dehydration, epimerization, and rearrangement to generate the final complex structure.

Detailed genetic and biochemical characterization of the this compound pathway has helped establish a paradigm for how a core set of enzyme families can be "mixed and matched" to produce a vast diversity of sugar structures across different natural products. nih.gov This understanding is critical, as it allows researchers to predict biosynthetic pathways for new natural products based on genomic data and provides a blueprint for engineering novel sugar structures. nih.govacs.org

Applications in Biocatalysis and Enzyme Mechanism Elucidation

The enzymes of the this compound biosynthetic pathway are powerful biocatalysts that perform highly specific and often challenging chemical reactions under mild conditions. uni-duesseldorf.denih.gov Harnessing these enzymes has significant implications for synthetic chemistry and our understanding of enzyme function.

A key finding from the study of unusual sugar pathways, including that of this compound, is the remarkable substrate promiscuity exhibited by many of the involved enzymes. nih.gov Enzyme promiscuity is the ability of an enzyme to catalyze a reaction on a substrate other than its primary physiological one. wikipedia.org While these enzymes are evolved for a specific transformation, they often possess the flexibility to accept and process structurally similar, non-native substrates. nih.govnih.gov

This "relaxed" substrate specificity is a significant asset for biocatalysis. nih.gov For example, glycosyltransferases (GTs), the enzymes that attach sugars to other molecules, and other enzymes in the this compound pathway can potentially be used to couple alternative, non-native sugars to various acceptor molecules. nih.gov This opens the door to creating novel glycosylated compounds without resorting to complex and often inefficient chemical synthesis. The study of these enzymes expands the toolkit of biocatalysts available to synthetic chemists for industrial and pharmaceutical applications. nih.govresearchgate.net

The biosynthesis of this compound involves mechanistically interesting and complex enzymatic transformations. Each step, from the initial modifications of the NDP-glucose precursor to the final formation of the branched-chain scaffold, is catalyzed by an enzyme with a sophisticated mechanism. For instance, the formation of the streptose moiety involves enzymes like pentosyltransferases, which catalyze the transfer of the sugar from its nucleotide carrier to an acceptor molecule, such as streptidine-6-phosphate. nih.gov

Studying these enzymes at a molecular level provides fundamental insights into how protein structure dictates function and catalytic power. It helps researchers understand how active sites are constructed to bind specific substrates, stabilize high-energy transition states, and orchestrate complex multi-step reactions like aldol-type condensations and rearrangements. ebi.ac.uk This knowledge is not only academically valuable but also crucial for protein engineering efforts aimed at tailoring enzymes for new tasks or improving their efficiency for industrial applications. uni-duesseldorf.de

Potential for Biosynthetic Diversity and Novel Compound Discovery

Understanding the this compound pathway provides a direct route to generating new chemical diversity, which is a cornerstone of drug discovery. frontiersin.orgrsc.org By manipulating the genes and enzymes of this pathway, researchers can create novel compounds with potentially improved or entirely new biological activities. nih.gov

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of biocatalysis to create libraries of new compounds efficiently. mdpi.comchemrxiv.org The enzymes from the this compound pathway are ideal candidates for such approaches. For instance, by providing engineered enzymes with a range of chemically synthesized, non-native precursor molecules, it is possible to generate a library of novel sugar structures. These sugars can then be attached to different aglycones (the non-sugar part of a glycoside) using promiscuous glycosyltransferases, rapidly expanding the structural diversity of a class of natural products. rsc.org This strategy allows for the systematic exploration of how changes in the sugar moiety affect the biological activity of the parent compound.

The sugar components of natural products are often essential for their biological activity, influencing properties like target recognition, solubility, and stability. frontiersin.orgrsc.org Altering these sugar moieties is a proven strategy for creating improved drug candidates, a process known as glycodiversification. nih.gov

The knowledge and enzymatic tools gained from studying this compound biosynthesis can be directly applied to generate novel analogs of streptomycin and other glycosylated natural products. nih.govnih.gov This can be achieved in several ways:

In vivo manipulation: By deleting or modifying genes in the this compound pathway within the producing organism (Streptomyces griseus), one can cause alternative sugar intermediates to accumulate, which may then be incorporated into the final product.

Heterologous expression: Introducing genes from the this compound pathway into other organisms can lead to the production of hybrid natural products containing the streptose sugar.

In vitro enzymatic synthesis: Using the isolated enzymes to attach this compound or its derivatives to different natural product scaffolds. nih.gov

These approaches have proven effective for generating analogs of various classes of natural products, offering a powerful platform for drug discovery and development. nih.govrsc.org

Future Directions in Dihydrostreptose Research

Untapped Biosynthetic Potential in Unexplored Microorganisms

The vast majority of the microbial world remains uncultured and unexplored, representing a massive, untapped reservoir of novel biosynthetic pathways and enzymes. Many microorganisms thrive in "extreme" environments, such as hydrothermal vents, hypersaline lakes, glaciers, and subterranean caves, which may have driven the evolution of unique secondary metabolite pathways, including those for aminoglycosides like dihydrostreptose. nih.govnih.gov The study of these extremophiles offers a promising frontier for discovering new variants of this compound or entirely new related compounds. nih.govresearchgate.net

Future research efforts will likely focus on:

Metagenomic Screening: Directly isolating and screening DNA from environmental samples (e.g., soil, water) to construct metagenomic libraries. nih.gov These libraries can be screened for genes homologous to those in the known streptomycin (B1217042) biosynthesis cluster, potentially identifying novel pathway enzymes or entire clusters from unculturable microbes.

Culturomics: Employing advanced culturing techniques that better mimic natural environments to successfully grow previously unculturable microorganisms. This would provide whole organisms for secondary metabolite screening and pathway elucidation.

Bio-prospecting in Extreme Niches: Systematic exploration of unique ecological niches is crucial. Microorganisms from these environments are known to produce a wide array of metabolites, and their study could lead to the discovery of compounds with unique activities. researchgate.net

| Environment | Potential Microbial Genera | Rationale for Exploration |

|---|---|---|

| Deep-Sea Hydrothermal Vents | Archaeoglobus, Thermococcus, Actinobacteria | High pressure and temperature may select for unique enzyme stability and function. |

| Hypersaline Environments | Halobacterium, Natrialba | Organisms adapted to high salt concentrations may possess novel biosynthetic machinery. nih.gov |

| Glacial and Polar Regions | Psychrobacter, Flavobacterium | Cold-adapted enzymes (psychrophiles) could offer advantages for low-temperature biocatalysis. |

| Cave Systems (Deep Subsurface) | Streptomyces, Pseudomonas | Isolated ecosystems with unique geochemistry can drive the evolution of novel secondary metabolites. nih.gov |

Advanced Enzyme Engineering for Tailored this compound Derivatives

The enzymes within the this compound biosynthetic pathway are powerful biocatalysts. Advances in enzyme engineering provide the tools to modify these enzymes to create novel this compound derivatives with potentially improved efficacy, altered specificity, or entirely new functions. nih.gov Techniques like directed evolution and rational design can be applied to key enzymes such as glycosyltransferases, oxidoreductases, and aminotransferases in the pathway. nih.govmdpi.com

Key strategies in this area include:

Directed Evolution: This technique mimics natural evolution in the laboratory through iterative rounds of gene mutation and screening. mdpi.com It can be used to enhance enzyme stability, alter substrate specificity, or improve catalytic efficiency without detailed knowledge of the enzyme's structure.

Rational and Semi-Rational Design: Using knowledge of an enzyme's three-dimensional structure and catalytic mechanism, specific amino acid changes can be introduced to predictably alter its function. nih.gov De-novo design, a semi-rational approach, uses computational programs to design new pathways or reconfigure existing ones. nih.gov

AI-Driven Engineering: The integration of artificial intelligence and machine learning can accelerate enzyme engineering by predicting the effects of mutations and modeling thousands of enzyme structures, thereby reducing the need for extensive lab work. europa.euresearchgate.net

| Enzyme Target | Engineering Strategy | Potential Outcome |

|---|---|---|

| Glycosyltransferase (e.g., StrL) | Directed Evolution, Substrate Specificity Engineering | Attachment of different sugar moieties to the streptidine (B14820) core. nih.gov |

| Oxidoreductase/Dehydrogenase | Rational Design | Alteration of oxidation/reduction states at various positions on the sugar rings. |

| Aminotransferase (e.g., StrS) | Semi-Rational Design | Introduction of different amino groups, potentially altering target binding. |

| Entire Pathway Refactoring | Synthetic Biology Approaches | Creation of hybrid pathways by combining enzymes from different organisms to produce novel aminoglycosides. |

Integration of Systems Biology and Omics Technologies for Pathway Reconstruction

A comprehensive understanding of the this compound biosynthetic pathway requires a holistic, systems-level approach. nih.govfrontiersin.org Integrating various "omics" technologies can provide a complete blueprint of the genetic, transcriptional, translational, and metabolic processes involved. nih.gov This integrated data is invaluable for identifying regulatory networks, metabolic bottlenecks, and new targets for engineering to enhance the production of this compound or its derivatives. researchgate.netfrontiersin.org

The application of omics technologies involves:

Genomics: Sequencing the genomes of producing organisms to identify the complete biosynthetic gene cluster and its regulatory elements.

Transcriptomics: Using techniques like RNA-Seq to quantify the expression levels of pathway genes under different conditions, revealing transcriptional control points.

Proteomics: Analyzing the entire protein complement to understand the abundance and post-translational modifications of the biosynthetic enzymes.

Metabolomics: Profiling the small-molecule intermediates and final products in the pathway, which helps to identify bottlenecks and unintended side products. nih.gov

By combining these data layers, researchers can construct detailed models of the biosynthetic pathway, leading to more predictable and successful metabolic engineering strategies. frontiersin.org

| Omics Technology | Data Generated | Application to this compound Pathway |

|---|---|---|

| Genomics | Complete DNA sequence, gene annotations | Identify biosynthetic gene clusters and regulatory genes. nih.gov |

| Transcriptomics | Gene expression levels (mRNA) | Understand how and when pathway genes are turned on/off. |

| Proteomics | Protein abundance and modifications | Quantify enzyme levels and identify post-translational controls. nih.gov |

| Metabolomics | Concentrations of metabolic intermediates | Pinpoint slow steps (bottlenecks) and competing metabolic pathways. nih.gov |

Computational Modeling and Predictive Approaches for Pathway Design

Computational tools are becoming indispensable for modern biological research. researchgate.net In the context of this compound, in silico models can accelerate the design-build-test-learn cycle of synthetic biology. mdpi.com These approaches allow researchers to simulate complex biological processes and predict the outcomes of genetic modifications before they are performed in the lab. nih.gov

Future directions in this area include:

Molecular Dynamics (MD) Simulations: These simulations provide an atomic-level view of how enzymes in the biosynthetic pathway function and interact with their substrates, guiding rational enzyme engineering. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can model the chemical reactions catalyzed by the enzymes, providing deep insights into their catalytic mechanisms.

Machine Learning and AI: AI-driven models can analyze vast datasets from omics studies to identify complex patterns and relationships, helping to predict optimal gene expression levels or identify novel pathway enzymes from sequence data alone. mdpi.comresearchgate.net

| Computational Approach | Specific Application | Goal |

|---|---|---|

| Molecular Dynamics (MD) | Simulate enzyme-substrate binding and conformational changes. | Guide rational design of enzyme active sites. mdpi.com |

| Predictive Modeling | Use AI to predict protein structure from sequence (e.g., AlphaFold2). researchgate.net | Enable structure-based engineering for uncharacterized enzymes. |

| Metabolic Network Modeling | Simulate the flow of metabolites through the entire cell. | Predict effects of pathway modifications on cell viability and product yield. |

| Virtual Screening | Computationally screen libraries of potential substrates against an enzyme's active site. | Identify new building blocks for creating novel derivatives. researchgate.net |

Development of Novel Biosynthesis-Inspired Chemical Syntheses